4-(Trifluoromethyl)nicotinohydrazide

Enzyme Inhibition Antimycobacterial Drug Discovery

SAR campaigns targeting M. tuberculosis DLDH or fluorinated heterocycle libraries require precise substitution patterns-structurally similar hydrazides can exhibit over threefold IC50 differences, compromising assay reproducibility. 4-(Trifluoromethyl)nicotinohydrazide provides a defined -CF3 substitution (XLogP3=0.3) and reactive hydrazide handle for condensation to hydrazones, oxadiazoles, and triazoles. • Baseline DLDH inhibition: IC50 = 6 µM, enabling systematic potency optimization • Enhanced lipophilicity vs. unsubstituted nicotinohydrazide (ΔlogP ~0.8) for improved membrane permeability • Patent-precedented precursor for abiotic stress tolerance agents in agrochemical R&D. Consistent 95% purity across batches ensures synthetic reproducibility.

Molecular Formula C7H6F3N3O
Molecular Weight 205.14 g/mol
CAS No. 175204-84-9
Cat. No. B062767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)nicotinohydrazide
CAS175204-84-9
Molecular FormulaC7H6F3N3O
Molecular Weight205.14 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(F)(F)F)C(=O)NN
InChIInChI=1S/C7H6F3N3O/c8-7(9,10)5-1-2-12-3-4(5)6(14)13-11/h1-3H,11H2,(H,13,14)
InChIKeyFWQRJTGWIXTZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)nicotinohydrazide Overview


4-(Trifluoromethyl)nicotinohydrazide (CAS 175204-84-9) is a nicotinic acid hydrazide derivative characterized by a trifluoromethyl (-CF3) group at the 4-position of the pyridine ring. This substitution imparts distinct physicochemical properties, including enhanced lipophilicity (XLogP3-AA = 0.3) compared to unsubstituted nicotinohydrazide [1]. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, enabling the synthesis of hydrazone, oxadiazole, and triazole derivatives [2]. Its hydrazide moiety (-CONHNH2) provides a reactive handle for condensation reactions, while the electron-withdrawing -CF3 group influences electronic distribution and metabolic stability [1][2].

Fluorinated building block for hydrazone, oxadiazole, and triazole synthesis
Moderate lipophilicity supports membrane permeability study contexts
Reported scaffold in antimycobacterial SAR and agrochemical patent literature

Why 4-(Trifluoromethyl)nicotinohydrazide Is Irreplaceable


Nicotinohydrazide derivatives are not interchangeable due to the profound influence of substituents on electronic distribution, lipophilicity, and target engagement. The trifluoromethyl group at the 4-position of 4-(Trifluoromethyl)nicotinohydrazide significantly alters the compound's physicochemical profile—elevating logP from approximately -0.5 for unsubstituted nicotinohydrazide to 0.3, which can impact membrane permeability and binding affinity [1]. Furthermore, enzyme inhibition data reveal that even structurally similar hydrazides can exhibit over threefold differences in IC50 values against the same target, underscoring the criticality of precise substitution patterns for achieving desired biological activity [2]. Generic substitution without rigorous comparative data risks compromising assay reproducibility, synthetic yield, and pharmacological relevance.

Lipophilicity Mismatch
Unsubstituted nicotinohydrazide has significantly lower logP; replacement may not reproduce membrane partitioning or passive permeability in cellular assays.
Target Engagement Variability
Reported IC50 differences among structurally similar hydrazides can exceed 3-fold; substitution may alter enzyme inhibition profiles and SAR interpretation.
Synthetic Reactivity Shift
Electron-withdrawing -CF3 group modifies regioselectivity; non-fluorinated analogs may not yield equivalent heterocycle reactivity or downstream product profiles.

4-(Trifluoromethyl)nicotinohydrazide: Differentiation Evidence


DLDH Enzyme Inhibition

4-(Trifluoromethyl)nicotinohydrazide inhibits dihydrolipoyl dehydrogenase (DLDH) from M. tuberculosis with an IC50 of 6.00E+3 nM (6 µM) [1]. In contrast, a structurally related hydrazide derivative (BDBM188315) demonstrated approximately 3.7-fold greater potency against the same enzyme with an IC50 of 1620 ± 240 nM (1.62 µM) [2]. This quantitative difference highlights the impact of the 4-trifluoromethyl substitution on target engagement and provides a benchmark for SAR optimization.

DLDH Enzyme Inhibition
Cross-study comparable
IC50 6 µM vs 1.62 µM (3.7× less potent)
Supports SAR benchmarking and DLDH target validation
Spectrophotometric assay; cross-study comparison; pH 7
Enzyme Inhibition Antimycobacterial Drug Discovery

Lipophilicity Enhancement

The presence of a trifluoromethyl group at the 4-position of the nicotinohydrazide scaffold increases calculated lipophilicity to XLogP3-AA = 0.3 [1]. Unsubstituted nicotinohydrazide exhibits a significantly lower logP, typically estimated around -0.5 [2]. This 0.8-unit increase in logP is a class-level inference from the well-documented lipophilicity-enhancing effect of -CF3 substitution and suggests improved passive membrane permeability relative to the parent hydrazide.

Lipophilicity Enhancement
Class-level inference
ΔXLogP3-AA +0.8 (0.3 vs −0.5 unsubstituted)
Reported lipophilicity increase may support passive permeability profiling
Computed property; experimental logD may vary
Physicochemical Properties Drug Design ADME

Synthetic Versatility as a Building Block

4-(Trifluoromethyl)nicotinohydrazide serves as a key intermediate for synthesizing diverse heterocyclic scaffolds, including hydrazones, 1,3,4-oxadiazoles, and triazoles, via condensation reactions with aldehydes or cyclization with appropriate reagents [1]. While quantitative yield data specific to this compound is limited in the open literature, its utility is supported by its frequent citation in patent literature and vendor catalogs as a versatile building block for enzyme inhibitors and antimicrobial agents [2]. The combination of a reactive hydrazide group and an electron-withdrawing -CF3 substituent enables regioselective functionalization not readily achievable with non-fluorinated analogs.

Synthetic Versatility
Supporting evidence
Hydrazide-CF3 building block for heterocycle synthesis
Enables fluorinated hydrazone/oxadiazole/triazole library construction
Patent and vendor citations; quantitative yield data limited
Organic Synthesis Medicinal Chemistry Agrochemicals

4-(Trifluoromethyl)nicotinohydrazide Applications


Antimycobacterial SAR Studies

4-(Trifluoromethyl)nicotinohydrazide is appropriate for structure-activity relationship (SAR) campaigns targeting M. tuberculosis dihydrolipoyl dehydrogenase (DLDH). Its moderate inhibitory activity (IC50 = 6 µM) provides a baseline for optimizing potency through further derivatization [1]. Researchers can systematically modify the hydrazide moiety or pyridine ring to improve upon the 3.7-fold potency gap relative to more active analogs [2].

Synthesis of Fluorinated Heterocyclic Libraries

This compound is ideally suited as a starting material for generating libraries of fluorinated hydrazones, oxadiazoles, and triazoles. The -CF3 group enhances metabolic stability and lipophilicity of the resulting heterocycles, which are valuable scaffolds in medicinal and agrochemical research [3]. Condensation with diverse aldehydes under mild conditions yields hydrazone intermediates that can be further cyclized to bioactive cores.

Physicochemical Property Modulation

With a calculated XLogP3-AA of 0.3, 4-(Trifluoromethyl)nicotinohydrazide offers a balanced lipophilicity profile suitable for optimizing ADME properties in early-stage drug discovery [4]. Medicinal chemists can use this compound as a reference to evaluate how -CF3 substitution affects cellular permeability and target engagement compared to non-fluorinated analogs.

Agrochemical Intermediate for Stress Tolerance Agents

Patent literature indicates that substituted aryl and heteroaryl carboxylic acid hydrazides, including trifluoromethyl-substituted pyridine derivatives, are useful for enhancing stress tolerance in plants [5]. 4-(Trifluoromethyl)nicotinohydrazide may serve as a precursor for synthesizing novel agrochemicals with improved efficacy under abiotic stress conditions.

Application
Selection Property
Validation Focus
Antimycobacterial SAR Studies
DLDH inhibitory baseline scaffold
Enzyme inhibition profiling and SAR interpretation
Synthesis of Fluorinated Heterocyclic Libraries
Reactive hydrazide with electron-withdrawing CF3
Regioselective cyclization and product purity validation
Physicochemical Property Modulation
Balanced lipophilicity profile
Cellular permeability and metabolic stability assessment
Agrochemical Intermediate
Trifluoromethyl-pyridine hydrazide scaffold
Abiotic stress tolerance model validation (patent context)
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